molecular formula C21H11ClFN3OS3 B11147017 N-{2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide

N-{2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide

Cat. No.: B11147017
M. Wt: 472.0 g/mol
InChI Key: VPVRCWHVXAAVIN-ZRDIBKRKSA-N
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Description

N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluoro, cyano, thiazole, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chloro and Fluoro Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of cyclization reactions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE: can be compared with similar compounds such as:

The uniqueness of N-{2-[(1E)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H11ClFN3OS3

Molecular Weight

472.0 g/mol

IUPAC Name

N-[2-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H11ClFN3OS3/c22-14-4-1-5-15(23)13(14)10-12(11-24)20-25-18(16-6-2-8-28-16)21(30-20)26-19(27)17-7-3-9-29-17/h1-10H,(H,26,27)/b12-10+

InChI Key

VPVRCWHVXAAVIN-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4)F

Origin of Product

United States

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